

Technical Support Center: Mitigating Corrosion in E235 Steel Pipelines

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Compound of Interest

Compound Name: E235

Cat. No.: B1663354

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **E235** steel pipelines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is **E235** steel and why is it used for pipelines?

E235 is a non-alloy quality steel, also identified by the numerical designation 1.0308.^{[1][2][3]} It is characterized by good weldability and machinability.^[4] Its typical applications include pressure purposes, such as in pipelines for transporting liquids and gases. The "235" in its designation refers to its minimum yield strength of 235 MPa.^[4]

Q2: What are the main types of corrosion that affect **E235** steel pipelines?

E235 steel, like other carbon steels, is susceptible to several types of corrosion, including:

- Uniform Corrosion: A general and even loss of metal across the surface.
- Pitting Corrosion: Localized corrosion that leads to the creation of small holes, or "pits," in the metal.
- Crevice Corrosion: Localized corrosion that occurs in confined spaces or crevices where the environment is stagnant.

- **Galvanic Corrosion:** Occurs when **E235** steel is in electrical contact with a more noble metal in the presence of an electrolyte.
- **Microbiologically Influenced Corrosion (MIC):** Corrosion caused or accelerated by the presence and activities of microorganisms.

Q3: What are the primary methods for mitigating corrosion in **E235** steel pipelines?

The most common corrosion mitigation strategies for **E235** steel pipelines include:

- **Protective Coatings:** Application of epoxy, polyurethane, or other barrier coatings to isolate the steel from the corrosive environment.
- **Cathodic Protection:** Using either sacrificial anodes or an impressed current to make the pipeline the cathode of an electrochemical cell, thus preventing it from corroding.
- **Corrosion Inhibitors:** Chemical substances added to the fluid inside the pipeline that adsorb onto the metal surface and reduce the corrosion rate.

Troubleshooting Guides

Electrochemical Experiments (Potentiodynamic Polarization)

Q4: My potentiodynamic polarization curve for **E235** steel shows unexpected noise or distortion. What could be the cause?

Noise and distortion in potentiodynamic polarization curves can arise from several sources:

- **Poor Electrical Connection:** Ensure all electrical connections to the working electrode (**E235** steel sample), reference electrode, and counter electrode are secure.
- **High Solution Resistance:** A large distance between the reference electrode and the working electrode can increase IR drop, leading to distorted curves. Minimize this distance using a Luggin capillary if possible.
- **External Interference:** Electromagnetic noise from nearby equipment can interfere with the measurement. Using a Faraday cage to house the electrochemical cell can mitigate this

issue.

- **Unstable Corrosion Potential (E_{corr}):** Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state before starting the polarization scan.
- **Gas Bubble Adherence:** If the experiment involves gas evolution (e.g., hydrogen evolution in acidic solutions), bubbles adhering to the electrode surface can alter the active surface area and cause noise. Gentle stirring or purging with an inert gas can help dislodge bubbles.

Q5: The corrosion rate I calculated from my Tafel extrapolation seems inaccurate. What are common pitfalls?

Inaccurate corrosion rates from Tafel extrapolation can result from:

- **Incorrect Tafel Slope Selection:** The linear portion of the Tafel plot should be carefully selected. A common error is choosing a region that is not truly linear or is influenced by mass transport limitations.
- **Scan Rate Effects:** A scan rate that is too fast may not allow the electrode to reach a steady-state condition, leading to distorted Tafel slopes. A slower scan rate (e.g., 0.167 mV/s) is often recommended.^[5]
- **Ohmic Drop (IR Drop):** Uncompensated solution resistance can significantly affect the accuracy of the polarization curve. Use IR compensation techniques available in most modern potentiostats.
- **Changes in the Electrode Surface:** The polarization scan itself can alter the surface of the **E235** steel sample, for example, through the formation or breakdown of a passive film, which can affect the Tafel slopes.

Weight Loss Experiments

Q6: I am seeing inconsistent results in my weight loss experiments with **E235** steel. What could be the reason?

Inconsistent weight loss results are often due to variations in experimental procedure:

- **Inadequate Surface Preparation:** The initial surface condition of the **E235** steel coupons must be consistent. Ensure a standardized procedure for grinding, polishing, and cleaning the samples before exposure.
- **Improper Cleaning of Corroded Samples:** The method used to remove corrosion products after exposure is critical. Overly aggressive cleaning can remove uncorroded metal, leading to an overestimation of the corrosion rate, while incomplete cleaning will lead to an underestimation. ASTM G1 provides standardized procedures for cleaning corrosion test specimens.
- **Contamination:** Contamination of the test solution or the sample surface can alter the corrosion behavior. Use clean glassware and handle samples with gloves.
- **Variations in Environmental Conditions:** Ensure that the temperature, pH, and aeration of the corrosive environment are consistently maintained throughout the experiment and across different batches of samples.

Quantitative Data

Table 1: Chemical Composition of **E235** Steel

Element	Content (%)
Carbon (C)	≤ 0.17
Silicon (Si)	≤ 0.35
Manganese (Mn)	≤ 1.20
Phosphorus (P)	≤ 0.025
Sulfur (S)	≤ 0.025

Source: Based on typical specifications for **E235** grade steel.[4]

Table 2: Example of Corrosion Rate Data for Q235 Steel (**E235** equivalent) in a Simulated Marine Atmosphere (Cyclic Salt Spray Test)

Exposure Time (days)	Corrosion Weight Loss (g)	Average Corrosion Rate (mm/year)
4	0.02	0.15
8	0.05	0.19
16	0.12	0.23
32	0.28	0.27

Note: This data is illustrative and based on findings for Q235 steel in a specific accelerated corrosion test. Actual corrosion rates will vary depending on the specific environmental conditions.[\[6\]](#)[\[7\]](#)

Table 3: Example of Inhibition Efficiency of Plant Extracts on Q235 Steel in 0.5 M H₂SO₄

Inhibitor (Concentration)	Inhibition Efficiency (%)
Artemisia argyi extract (200 mg/L) + KI	96.29
Chrysanthemum indicum extract (200 mg/L) + KI	96.50
Centipeda minima extract (200 mg/L) + KI	97.52

Source: Data from electrochemical impedance spectroscopy measurements.[\[8\]](#)

Experimental Protocols

Protocol 1: Weight Loss Corrosion Measurement (Based on ASTM G1)

1. Specimen Preparation:

- Cut **E235** steel coupons to a desired size (e.g., 50 mm x 20 mm x 2 mm).
- Drill a hole near one end for suspension.
- Grind the surfaces with silicon carbide paper of increasing grit (e.g., 240, 400, 600 grit).
- Degrease the specimens by sonicating in acetone or ethanol.

- Rinse with deionized water and dry with a stream of hot air.
- Measure the dimensions of each specimen to calculate the surface area.
- Weigh each specimen to an accuracy of 0.1 mg.

2. Exposure:

- Suspend the specimens in the corrosive environment using a non-metallic string or hook.
- Ensure the specimens are fully immersed and not in contact with each other or the container walls.
- Maintain the desired environmental conditions (temperature, pH, etc.) for the duration of the test.

3. Post-Exposure Cleaning:

- Remove the specimens from the corrosive environment.
- Gently rinse with water to remove loose corrosion products.
- Chemically clean the specimens to remove adherent corrosion products. A common solution for steel is a solution of hydrochloric acid containing an inhibitor (e.g., Rodine).
- Rinse thoroughly with deionized water and then with a neutralizing solution (e.g., sodium bicarbonate).
- Rinse again with deionized water and dry completely.

4. Final Weighing and Calculation:

- Reweigh the cleaned and dried specimens.
- Calculate the weight loss (Initial Weight - Final Weight).
- Calculate the corrosion rate (CR) using the following formula: $CR \text{ (mm/year)} = (8.76 \times 10^4 \times W) / (A \times T \times D)$ Where:
- W = Weight loss in grams
- A = Surface area in cm^2
- T = Exposure time in hours
- D = Density of **E235** steel in g/cm^3 (approx. 7.85 g/cm^3)

Protocol 2: Potentiodynamic Polarization Measurement (Based on ASTM G5)

1. Electrode Preparation:

- Prepare an **E235** steel working electrode by embedding a sample in an insulating resin, leaving one face exposed.
- Prepare the surface of the working electrode by grinding with silicon carbide paper and polishing to a mirror finish (e.g., with 1 μm diamond paste).
- Rinse the polished electrode with deionized water and ethanol, then dry.

2. Electrochemical Cell Setup:

- Assemble a three-electrode cell consisting of the **E235** steel working electrode, a graphite or platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.
- Fill the cell with the test electrolyte (e.g., 3.5% NaCl solution).
- Position the reference electrode close to the working electrode surface using a Luggin capillary to minimize IR drop.

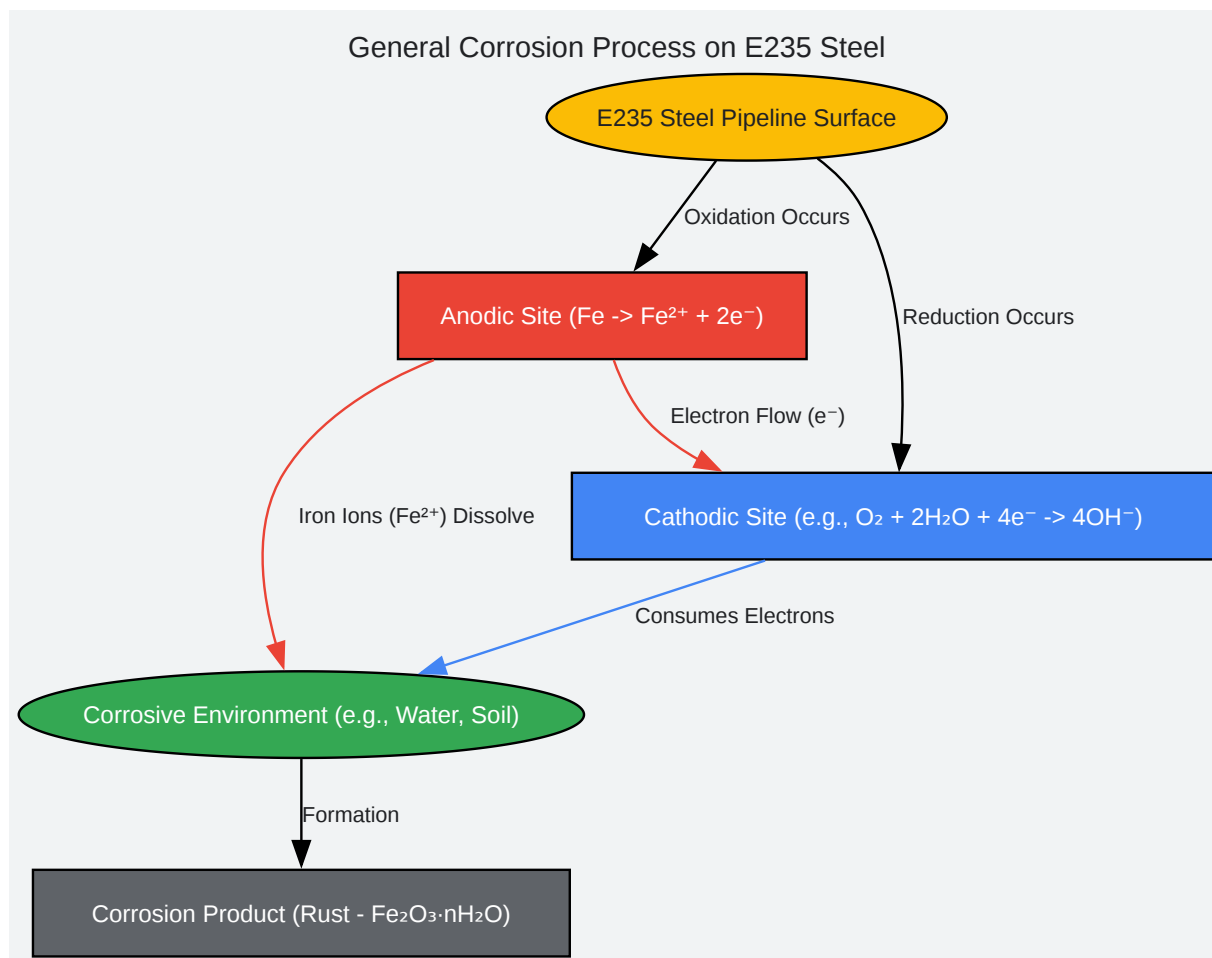
3. Measurement:

- Connect the electrodes to a potentiostat.
- Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the open-circuit potential (OCP) for at least 30 minutes, or until a stable potential is reached.
- Perform the potentiodynamic polarization scan, typically starting from a potential cathodic to the OCP (e.g., -250 mV vs. OCP) and scanning in the anodic direction to a potential anodic to the OCP (e.g., +250 mV vs. OCP). A common scan rate is 0.167 mV/s.

4. Data Analysis:

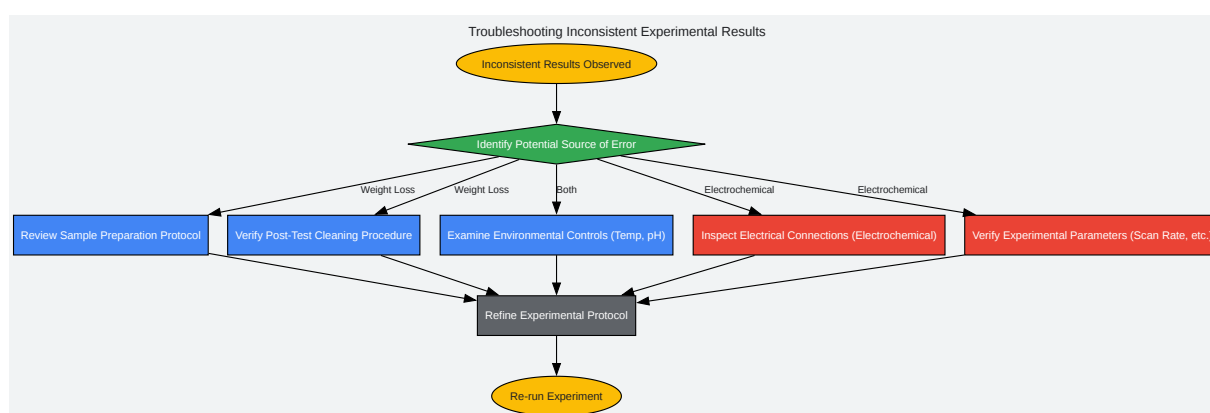
- Plot the logarithm of the current density ($\log i$) versus the applied potential (E).
- Identify the linear regions of the anodic and cathodic branches of the polarization curve (Tafel regions).
- Extrapolate the Tafel slopes to the corrosion potential (E_{corr}) to determine the corrosion current density (i_{corr}).
- Calculate the corrosion rate using Faraday's Law.

Visualizations



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Caption: Diagram of the electrochemical corrosion process on **E235** steel.



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Caption: A logical workflow for troubleshooting inconsistent corrosion experiment results.

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